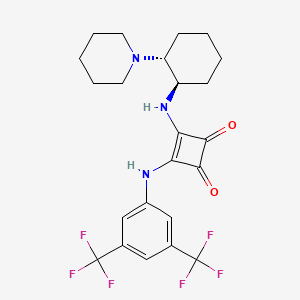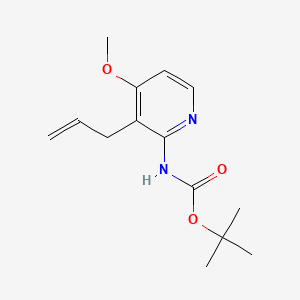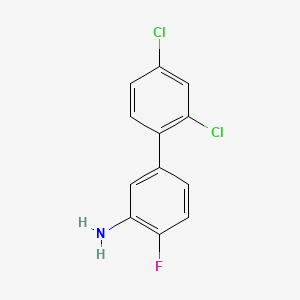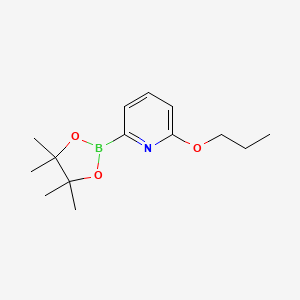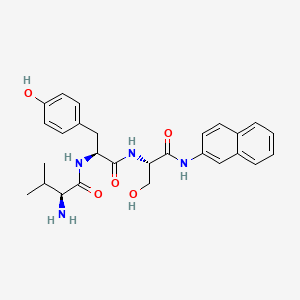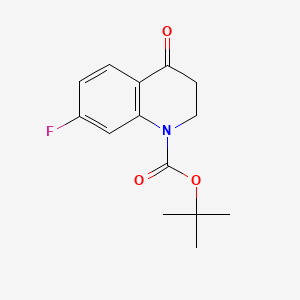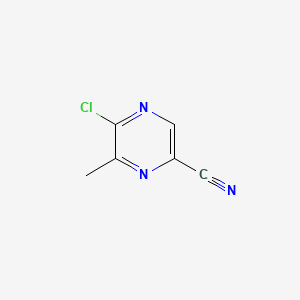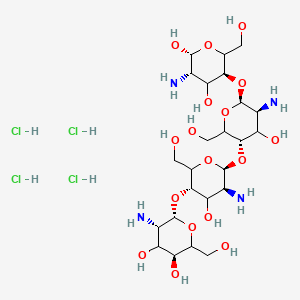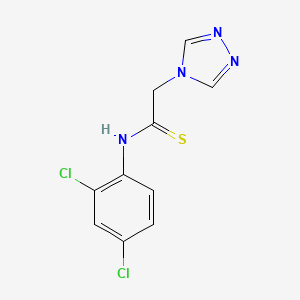
Imibenconazole-des-benzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imibenconazole-des-benzyl is an important pesticide active metabolite commonly used as a fungicide. It appears as a white crystalline solid and is soluble in organic solvents such as ethanol, ether, and dichloromethane. The compound has a melting point of approximately 140-145°C . It is primarily used to control a variety of crop diseases, including those affecting wheat, rice, corn, vegetables, and fruit trees .
Preparation Methods
The synthesis of Imibenconazole-des-benzyl can be achieved through various methods, with the specific preparation method adjustable according to industrial technology. A common preparation method involves the hydrogenation reduction reaction of Imibenconazole to remove the phenyl moiety, resulting in this compound . This process typically requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure.
Chemical Reactions Analysis
Imibenconazole-des-benzyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Imibenconazole-des-benzyl has a wide range of scientific research applications, including:
Chemistry: It is used in the study of fungicidal properties and the development of new fungicides.
Biology: It is used to investigate the effects of fungicides on plant pathogens and their mechanisms of action.
Medicine: Research is conducted to explore its potential use in treating fungal infections in humans and animals.
Mechanism of Action
The mechanism of action of Imibenconazole-des-benzyl involves the inhibition of fungal growth by interfering with the synthesis of essential fungal cell components. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing fungal cell death .
Comparison with Similar Compounds
Imibenconazole-des-benzyl can be compared with other similar fungicidal compounds, such as:
Imibenconazole: The parent compound from which this compound is derived. It has a broader spectrum of activity but may have different safety and efficacy profiles.
Prochloraz: Another fungicide with a similar mode of action but different chemical structure and spectrum of activity.
Tebuconazole: A triazole fungicide with a similar mechanism of action but different chemical properties and applications.
This compound is unique in its specific structural modifications, which may confer distinct advantages in terms of efficacy, safety, and environmental impact .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4S/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUNWRVMBFWJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)CN2C=NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)
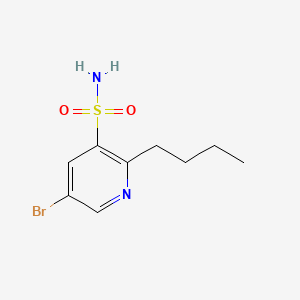
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)
![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)
